tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate

Catalog No.
S15973779
CAS No.
615556-98-4
M.F
C18H37O7PSi
M. Wt
424.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(d...

CAS Number

615556-98-4

Product Name

tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate

IUPAC Name

tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoate

Molecular Formula

C18H37O7PSi

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C18H37O7PSi/c1-17(2,3)24-16(20)12-15(25-27(9,10)18(4,5)6)11-14(19)13-26(21,22-7)23-8/h15H,11-13H2,1-10H3

InChI Key

XBCOWFFQISKOSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(=O)CP(=O)(OC)OC)O[Si](C)(C)C(C)(C)C

tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate is a synthetic organic compound with the molecular formula C18H37O7PSiC_{18}H_{37}O_{7}PSi and a molecular weight of approximately 424.55 g/mol. This compound is characterized by the presence of a tert-butyl group, a dimethylsilyl ether, and a dimethoxyphosphoryl moiety, which contribute to its unique chemical properties. Its structure includes a hexanoate backbone with multiple functional groups that enhance its reactivity and potential applications in various fields, including medicinal chemistry and materials science .

The chemical reactivity of tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate can be attributed to its functional groups. The dimethoxyphosphoryl group can undergo nucleophilic substitution reactions, while the silyl ether can participate in hydrolysis under acidic or basic conditions. Additionally, the carbonyl group in the hexanoate structure can engage in condensation reactions, making this compound versatile for further chemical transformations .

While specific biological activity data for tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate is limited, compounds with similar structural features often exhibit significant biological properties. For instance, phosphonate derivatives are known for their antiviral and antibacterial activities. The presence of the dimethoxyphosphoryl group suggests potential interactions with biological targets, although further research is necessary to elucidate its specific effects on biological systems .

Synthesis of tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate typically involves multi-step organic synthesis techniques:

  • Formation of the Hexanoate Backbone: The initial step may involve the synthesis of a hexanoic acid derivative.
  • Silylation Reaction: The introduction of the tert-butyl(dimethyl)silyl group can be achieved through silylation reactions using appropriate silyl chlorides.
  • Phosphorylation: The dimethoxyphosphoryl group can be added via phosphorylation reactions that often utilize phosphorous oxychloride or related reagents.
  • Final Esterification: The final product is obtained through esterification of the acid with an alcohol, typically involving tert-butanol under acidic conditions .

The unique structure of tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate makes it suitable for various applications:

  • Medicinal Chemistry: Potential development as a pharmaceutical agent due to its biological activity.
  • Material Science: Use in the formulation of advanced materials owing to its siloxane components.
  • Agricultural Chemicals: Possible application as a pesticide or herbicide due to its phosphonate structure .

Interaction studies involving tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate are essential for understanding its potential biological effects. These studies would typically assess:

  • Binding Affinity: Evaluating how well this compound binds to specific biological targets.
  • Mechanism of Action: Investigating how it exerts its effects at the molecular level.
  • Toxicity Profiles: Determining any adverse effects associated with exposure to this compound.

Such studies are crucial for advancing its potential therapeutic applications and ensuring safety in use .

Several compounds share structural similarities with tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate, including:

Compound NameMolecular FormulaKey Features
Methyl (3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-6-(triphenylphosphanylidene)hexanoateC31H39O4PSiC_{31}H_{39}O_{4}PSiContains triphenylphosphanylidene; higher molecular weight
Methyl (R)-3-t-butyldimethylsilyloxy-6-dimethoxyphosphinyl-5-oxohexanoateC15H31O7PSiC_{15}H_{31}O_{7}PSiPhosphinyl instead of phosphoryl; smaller size
(1R,3S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-6-{2-[(4-methoxybenzyl)oxy]ethyl}-2-oxocyclohexyl benzoateC29H40O6SiC_{29}H_{40}O_{6}SiCyclohexane ring structure; different functional groups

These compounds highlight the uniqueness of tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate due to its specific combination of silylation and phosphorylation, which may lead to distinct chemical behaviors and biological activities compared to others in this category .

Hydrogen Bond Acceptor Count

7

Exact Mass

424.20461705 g/mol

Monoisotopic Mass

424.20461705 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-15-2024

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